8-Chloro-6-fluoroquinazolin-2-amine
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Overview
Description
Preparation Methods
The synthesis of 8-Chloro-6-fluoroquinazolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Halogenation: Introduction of chlorine and fluorine atoms to the quinazoline core.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
8-Chloro-6-fluoroquinazolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Chloro-6-fluoroquinazolin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Biological Studies: Researchers use it to study the biological activity of quinazoline derivatives and their potential therapeutic effects.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-6-fluoroquinazolin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it often targets enzymes or receptors involved in disease pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation . The exact molecular pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
8-Chloro-6-fluoroquinazolin-2-amine can be compared with other quinazoline derivatives such as:
Erlotinib: A tyrosine kinase inhibitor used in cancer therapy.
Gefitinib: Another tyrosine kinase inhibitor with similar applications.
Afatinib: Known for its broader spectrum of activity against various cancer types.
What sets this compound apart is its unique substitution pattern, which can lead to different biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
Molecular Formula |
C8H5ClFN3 |
---|---|
Molecular Weight |
197.60 g/mol |
IUPAC Name |
8-chloro-6-fluoroquinazolin-2-amine |
InChI |
InChI=1S/C8H5ClFN3/c9-6-2-5(10)1-4-3-12-8(11)13-7(4)6/h1-3H,(H2,11,12,13) |
InChI Key |
CPKOAEXDYYHPBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC(=NC=C21)N)Cl)F |
Origin of Product |
United States |
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